Ethylgermanium trichloride

CVD/ALD precursor Thin film deposition Vapor pressure

Ethylgermanium trichloride (CAS 993-42-0, C₂H₅GeCl₃) is a moisture-sensitive, colorless organometallic liquid characterized by a melting point of -33 °C, a boiling point of 140 °C, and a density of 1.604 g/mL at 25 °C. Functionally, it serves as a versatile precursor for synthesizing diverse organogermanium compounds through nucleophilic substitution at its reactive Ge-Cl bonds and finds utility in applications including chemical vapor deposition (CVD) and palladium-catalyzed cross-coupling reactions.

Molecular Formula C2H5Cl3Ge
Molecular Weight 208 g/mol
CAS No. 993-42-0
Cat. No. B1333482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylgermanium trichloride
CAS993-42-0
Molecular FormulaC2H5Cl3Ge
Molecular Weight208 g/mol
Structural Identifiers
SMILESCC[Ge](Cl)(Cl)Cl
InChIInChI=1S/C2H5Cl3Ge/c1-2-6(3,4)5/h2H2,1H3
InChIKeyVLZFWMHRXCHTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylgermanium Trichloride (CAS 993-42-0): Organogermanium Precursor for CVD, Catalysis, and Synthetic Applications


Ethylgermanium trichloride (CAS 993-42-0, C₂H₅GeCl₃) is a moisture-sensitive, colorless organometallic liquid characterized by a melting point of -33 °C, a boiling point of 140 °C, and a density of 1.604 g/mL at 25 °C [1]. Functionally, it serves as a versatile precursor for synthesizing diverse organogermanium compounds through nucleophilic substitution at its reactive Ge-Cl bonds and finds utility in applications including chemical vapor deposition (CVD) and palladium-catalyzed cross-coupling reactions [2].

Why Generic Substitution of Ethylgermanium Trichloride (CAS 993-42-0) Fails: The Criticality of Organogermanium Precursor Selection


Direct substitution of ethylgermanium trichloride with other organogermanium compounds, such as methylgermanium trichloride or tetraethylgermane, is not feasible for critical applications due to fundamental differences in physicochemical properties and reactivity that directly impact process outcomes. The length of the alkyl chain alters the compound's volatility and steric profile , while the presence and number of reactive Ge-Cl bonds dictate its suitability as a functionalizable intermediate [1]. Furthermore, the core germanium-carbon (Ge-C) bond exhibits distinct stability compared to analogous Si-C bonds [2], influencing the long-term reliability and reproducibility of processes reliant on this specific molecular architecture.

Quantitative Evidence Guide for Ethylgermanium Trichloride (CAS 993-42-0): Differentiated Properties vs. In-Class Analogs


Boiling Point and Volatility: A Distinct Process Window Compared to Methylgermanium Trichloride

Ethylgermanium trichloride offers a significantly different volatility profile compared to its closest alkyl homolog, methylgermanium trichloride. Its higher boiling point, a difference of 29-30 °C, indicates a lower vapor pressure at a given temperature, which is a critical parameter for controlling mass transport and deposition rates in vapor-phase processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) [1][2].

CVD/ALD precursor Thin film deposition Vapor pressure

Safety and Handling: Reduced Flammability Hazard Compared to Tetraethylgermane

Ethylgermanium trichloride presents a significantly reduced flammability risk compared to tetraethylgermane (TEGe), a common alternative precursor for metal-organic chemical vapor deposition (MOCVD). The flash point for tetraethylgermane is 29 °C, classifying it as a highly flammable liquid under standard regulations [2]. In contrast, ethylgermanium trichloride has a flash point above 230 °F (>110 °C), indicating a much lower flammability hazard [1].

Precursor safety MOCVD Process safety

Reactivity Profile: Balance of Sterics and Lewis Acidity as a Synthetic Intermediate

Ethylgermanium trichloride occupies a specific reactivity space that distinguishes it from both larger and smaller alkyl-substituted analogs. The ethyl group provides more steric bulk than a methyl group, which can be leveraged to control reaction selectivity at the Ge-center . Simultaneously, the presence of three chlorine atoms makes it a stronger Lewis acid and a more electrophilic center compared to compounds with more alkyl substituents, like tetraethylgermane or triethylgermanium chloride, facilitating its use as an electrophilic building block in nucleophilic substitution reactions [1][2].

Synthetic intermediate Organometallic synthesis Nucleophilic substitution

Cross-Coupling Utility: Effective Substrate for Pd-Catalyzed Reactions

Organogermanium trichlorides, as a class, have been demonstrated to be effective substrates in palladium-catalyzed cross-coupling reactions, an area traditionally dominated by organostannanes (Stille coupling) and organoboranes (Suzuki coupling). While organostannanes are generally more reactive, the use of organogermanium trichlorides offers advantages in terms of reduced toxicity and the potential for aqueous reaction conditions [1][2]. Specifically, arylgermanium trichlorides have been shown to couple with aryl bromides and iodides in good yields using a Pd catalyst and aqueous NaOH [1].

Cross-coupling Palladium catalysis C-C bond formation

Optimal Application Scenarios for Ethylgermanium Trichloride (CAS 993-42-0)


Synthesis of Complex Organogermanium Molecules via Controlled Stepwise Functionalization

The distinct balance of electrophilicity at the Ge-center and moderate steric hindrance from the ethyl group makes ethylgermanium trichloride an ideal starting material for the stepwise synthesis of asymmetric or specifically functionalized organogermanium compounds [1]. Researchers can sequentially replace the three chlorine atoms with different nucleophiles (e.g., alkyl, aryl, alkoxy, amino groups) to build molecular complexity, a process less controlled with analogs like tetraethylgermane, which lacks reactive leaving groups.

Chemical Vapor Deposition (CVD) Processes Requiring a Specific Precursor Volatility Window

For thin-film deposition processes where the higher volatility of methylgermanium trichloride (bp 110-111 °C) [2] or the lower volatility of phenylgermanium trichloride (bp 232.8 °C) [3] are suboptimal, ethylgermanium trichloride (bp 140 °C) [4] offers a practical intermediate. Its boiling point is well-suited for standard bubbler configurations without requiring extensive heating or facing issues of premature condensation, enabling a more stable and controllable precursor delivery rate.

Germanium-Based Cross-Coupling Reactions in Aqueous Media

Ethylgermanium trichloride is a suitable candidate for developing palladium-catalyzed cross-coupling reactions under more environmentally friendly conditions. As demonstrated for its aryl-substituted class members, organogermanium trichlorides can effectively participate in couplings in aqueous media [5]. This allows researchers to explore Ge-based bond-forming reactions as a less toxic alternative to traditional organostannane-based Stille couplings, while potentially simplifying product purification and reducing organic waste.

Laboratory-Scale Research Where Reduced Flammability is a Safety Priority

In academic or R&D laboratory settings without extensive engineering controls for highly flammable materials, the high flash point (> 110 °C) of ethylgermanium trichloride [4] provides a significant safety advantage over common alternatives like tetraethylgermane (flash point 29 °C) [6]. This characteristic reduces the risk of accidental fire and simplifies compliance with local fire safety and chemical storage regulations, making it a preferred reagent for small-scale synthesis and method development.

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